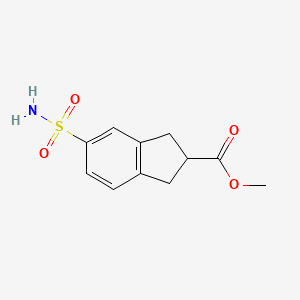![molecular formula C15H24Cl2N2O2 B2671585 3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride CAS No. 1423029-66-6](/img/structure/B2671585.png)
3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride involves multiple steps, starting from the appropriate precursors. The general synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzylamine with 2-(cyclopropylamino)ethyl chloride under basic conditions to form the intermediate compound.
Coupling Reaction: The intermediate is then coupled with 3-bromopropanoic acid in the presence of a suitable base to form the desired product.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification and Isolation: Industrial purification methods such as distillation, crystallization, and chromatography are employed to isolate the pure compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Corresponding alcohols or amines.
Substitution Products: Halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors on the cell surface, modulating their activity.
Inhibit Enzymes: It may inhibit certain enzymes, affecting various biochemical pathways.
Modulate Signaling Pathways: The compound can influence intracellular signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride can be compared with other similar compounds, such as:
3-{Benzyl[2-(methylamino)ethyl]amino}propanoic acid dihydrochloride: Similar structure but with a methyl group instead of a cyclopropyl group.
3-{Benzyl[2-(ethylamino)ethyl]amino}propanoic acid dihydrochloride: Similar structure but with an ethyl group instead of a cyclopropyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
3-[benzyl-[2-(cyclopropylamino)ethyl]amino]propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.2ClH/c18-15(19)8-10-17(11-9-16-14-6-7-14)12-13-4-2-1-3-5-13;;/h1-5,14,16H,6-12H2,(H,18,19);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZGVWDRULNKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCN(CCC(=O)O)CC2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-chloropyridin-2-yl)formamido]acetic acid](/img/structure/B2671505.png)

![ethyl 4-{2-[(2-{1-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetamido}benzoate](/img/structure/B2671508.png)
amine](/img/structure/B2671510.png)
![3,4-dimethoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2671511.png)
![4-[(4-fluorophenyl)sulfonylamino]-N-methylbenzenesulfonamide](/img/structure/B2671512.png)
![3-methoxy-1-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2671513.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2671514.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2671517.png)
![2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-(thiolan-2-ylmethyl)acetamide](/img/structure/B2671518.png)
![(2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2671520.png)


